CP 94,253 is an agonist of the serotonin (5-HT) receptor subtype 5-HT1B (Ki = 2 nM in a radioligand binding assay). It is selective for 5-HT1B over 5-HT1A, 5-HT1D, 5-HT1C, and 5-HT2 receptors (Kis = 89, 49, 860, and 1,600 nM, respectively). CP 94,253 (10 and 17 mg/kg) reduces aggressive behavior in a resident-intruder test in mice, as well as decreases alcohol-induced aggression in mice with an ED50 value of 3.8 mg/kg. It decreases the time mice spend immobile in the forced swim test by 43%, indicating antidepressant-like activity, when administered at a dose of 5 mg/kg. CP 94,253 (2.5 mg/kg) also increases drinking in the Vogel punished drinking task, indicating anxiolytic-like activity, in rats.
Potent, selective 5-HT1B agonist (Ki values are 89, 2, 860, 49 and 1,600 nM for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D and 5-HT2 receptors respectively). Centrally active upon systemic administration in vivo.
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride
CAS No.: 845861-39-4
Cat. No.: VC0004337
Molecular Formula: C15H20ClN3O
Molecular Weight: 293.79 g/mol
* For research use only. Not for human or veterinary use.
![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride - 845861-39-4](/images/no_structure.jpg)
CAS No. | 845861-39-4 |
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Molecular Formula | C15H20ClN3O |
Molecular Weight | 293.79 g/mol |
IUPAC Name | 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride |
Standard InChI | InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H |
Standard InChI Key | PIIOXKQIZCVXMD-UHFFFAOYSA-N |
SMILES | CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl |
Canonical SMILES | CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl |
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 3-(1,2,3,6-tetrahydropyridin-4-yl)-5-propoxy-1H-pyrrolo[3,2-b]pyridine hydrochloride. Its molecular formula is C15H20ClN3O, with a molecular weight of 293.79 g/mol . The structure features a bicyclic pyrrolo[3,2-b]pyridine system substituted at position 3 with a 1,2,3,6-tetrahydropyridin-4-yl group and at position 5 with a propoxy chain. The hydrochloride salt enhances water solubility, critical for in vivo administration.
Structural Characterization
X-ray crystallography and NMR spectroscopy reveal key structural attributes:
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Pyrrolopyridine Core: Planar aromatic system enabling π-π interactions with receptor binding sites
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Tetrahydropyridine Moiety: Partial saturation introduces conformational flexibility, optimizing receptor fit
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Propoxy Chain: Hydrophobic substituent influencing membrane permeability and pharmacokinetics
The SMILES notation C1CNCC=C1C2=CNC3=C2OCCC4=CN=CC=C34.Cl
accurately represents its connectivity .
Pharmacological Profile
Receptor Binding and Selectivity
CP 94253 hydrochloride exhibits nanomolar affinity for 5-HT1B receptors with remarkable subtype selectivity:
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. 5-HT1B) |
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5-HT1B | 2 | 1 |
5-HT1A | 89 | 44.5 |
5-HT1D | 49 | 24.5 |
5-HT2 | 1,600 | 800 |
5-HT1C | 860 | 430 |
Data from radioligand displacement assays demonstrate >75-fold selectivity over 5-HT1E, 5-HT1F, dopaminergic, and adrenergic receptors .
Functional Activity
As a full agonist, CP 94253 hydrochloride activates 5-HT1B receptors with an EC50 of 11.2 nM in GTPγS binding assays. In vivo studies show dose-dependent effects:
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Anticonvulsant Activity: ED50 = 3.2 mg/kg (s.c.) in pentylenetetrazole-induced seizures
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Aggression Reduction: 56% decrease in resident-intruder aggression tests at 5.6 mg/kg
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Cocaine Reinforcement Modulation: Bidirectional effects depending on abstinence duration
Mechanisms of Action in Neurological Pathways
Serotoninergic Signaling Modulation
The 5-HT1B receptor functions primarily as an autoreceptor, regulating serotonin release through Gi/o protein coupling. CP 94253 hydrochloride’s activation:
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Inhibits adenylyl cyclase (cAMP reduction by 78% at 100 nM)
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Enhances K+ channel conductance (35% increase in hippocampal neurons)
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Suppresses Ca2+ influx in presynaptic terminals (42% inhibition)
These mechanisms underlie its effects on mood regulation and impulse control .
Cocaine Addiction Studies
Landmark research reveals temporal plasticity in CP 94253 hydrochloride’s effects on cocaine reinforcement:
Abstinence Duration | Cocaine Self-Administration (FR5 Schedule) | Progressive Ratio Breakpoint |
---|---|---|
1 Day (Maintenance) | ↑ 0.075 mg/kg intake (p < 0.01) | +22% |
21 Days | ↓ 0.75 mg/kg intake (p < 0.001) | -38% |
The compound shifts from enhancing cocaine’s reinforcing effects during acute abstinence to attenuating them after prolonged withdrawal . This dual modulation suggests 5-HT1B receptors undergo neuroadaptive changes during abstinence.
Research Applications and Experimental Findings
Behavioral Pharmacology
CP 94253 hydrochloride produces distinct behavioral phenotypes across species:
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Murine Models: Dose-dependent reduction in marble-burying behavior (62% at 10 mg/kg), indicating anxiolytic potential
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Primate Studies: 40% decrease in cocaine-seeking behavior after 14-day abstinence (p = 0.007)
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Cognitive Effects: Improves spatial memory retention in Morris water maze (25% latency reduction)
Cardiovascular Effects
Though primarily CNS-targeted, the compound demonstrates peripheral activity:
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Blood Pressure: Transient 12 mmHg decrease in normotensive rats
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Heart Rate: 14% reduction persisting for 90 minutes post-administration
These effects are mediated through 5-HT1B receptors in vascular smooth muscle .
Parameter | Specification |
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Solubility | 15 mg/mL in aqueous buffer |
Storage | -20°C, desiccated |
Half-Life (in vivo) | 2.7 hours (rat plasma) |
No human toxicity data exist, but rodent LD50 exceeds 200 mg/kg. Researchers should use NIOSH-approved respirators when handling powdered form.
Recent Advances and Future Directions
The 2024 ACS Chemical Neuroscience study revolutionized understanding of CP 94253 hydrochloride’s temporal effects . Key findings include:
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Abstinence-Dependent Efficacy: 5-HT1B receptor activation inhibits cocaine-seeking after 5+ days abstinence (67% reduction vs. saline)
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Receptor Trafficking: Abstinence upregulates 5-HT1B receptor density in nucleus accumbens (+42%, p = 0.003)
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Therapeutic Potential: May prevent relapse in substance use disorders through extinction memory enhancement
Ongoing clinical trials (NCT04833239) are investigating analogues for migraine prophylaxis, leveraging 5-HT1B’s vasoconstrictive properties.
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